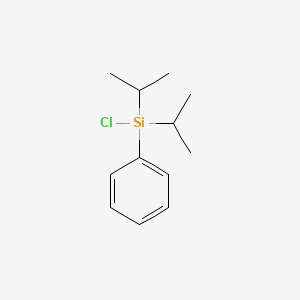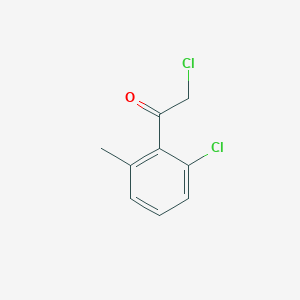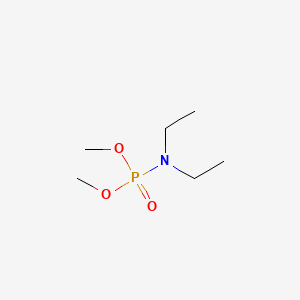
.BETA.-D-GLUCOPYRANOSIDE, PHENYLMETHYL 1-THIO-, TETRAACETATE
概要
説明
.BETA.-D-GLUCOPYRANOSIDE, PHENYLMETHYL 1-THIO-, TETRAACETATE is a biochemical reagent used in glycobiology research. This compound is a derivative of glucose, where the hydroxyl groups are acetylated, and it is linked to a phenylmethyl group through a sulfur atom. It is known for its role in studying carbohydrate chemistry and its applications in various biological processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of .BETA.-D-GLUCOPYRANOSIDE, PHENYLMETHYL 1-THIO-, TETRAACETATE typically involves the acetylation of .BETA.-D-GLUCOPYRANOSIDE, PHENYLMETHYL 1-THIO-. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure complete acetylation of the hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, ensuring that the product meets the required purity standards for research applications .
化学反応の分析
Types of Reactions
.BETA.-D-GLUCOPYRANOSIDE, PHENYLMETHYL 1-THIO-, TETRAACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
科学的研究の応用
.BETA.-D-GLUCOPYRANOSIDE, PHENYLMETHYL 1-THIO-, TETRAACETATE is widely used in scientific research, particularly in glycobiology. Its applications include:
Chemistry: Studying carbohydrate chemistry and the synthesis of complex glycosides.
Biology: Investigating the role of carbohydrates in biological processes and cell signaling.
Medicine: Exploring potential therapeutic applications, such as drug delivery systems and anti-inflammatory agents.
Industry: Used in the production of biochemical reagents and as a precursor for other chemical compounds
作用機序
The mechanism of action of .BETA.-D-GLUCOPYRANOSIDE, PHENYLMETHYL 1-THIO-, TETRAACETATE involves its interaction with specific molecular targets and pathways. It can inhibit the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition is mediated through the suppression of nuclear factor-kappa B (NF-κB) translocation to the nucleus, which is a key regulator of inflammatory responses .
類似化合物との比較
Similar Compounds
Phenyl-β-D-glucopyranoside: Similar in structure but lacks the acetyl groups and sulfur linkage.
Phenyl-β-D-galactopyranoside: Similar but differs in the orientation of the hydroxyl groups on the sugar moiety.
Uniqueness
.BETA.-D-GLUCOPYRANOSIDE, PHENYLMETHYL 1-THIO-, TETRAACETATE is unique due to its acetylated hydroxyl groups and sulfur linkage, which confer distinct chemical properties and reactivity. These features make it particularly useful in studying carbohydrate chemistry and its biological applications .
特性
IUPAC Name |
(3,4,5-triacetyloxy-6-benzylsulfanyloxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O9S/c1-12(22)26-10-17-18(27-13(2)23)19(28-14(3)24)20(29-15(4)25)21(30-17)31-11-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVCYZREUQWNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293495 | |
| Record name | benzyl 2,3,4,6-tetra-o-acetyl-1-thiohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6612-63-1 | |
| Record name | NSC89880 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzyl 2,3,4,6-tetra-o-acetyl-1-thiohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[(prop-2-en-1-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B3055583.png)
![5-(Chloromethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B3055586.png)




